REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH2:15][CH:16]2[CH2:18][CH2:17]2)=[N:9][C:8]=1[CH3:19])C.Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[Br:13][C:11]1[C:10]([O:14][CH2:15][CH:16]2[CH2:18][CH2:17]2)=[N:9][C:8]([CH3:19])=[C:7]([CH:12]=1)[C:6]([OH:20])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-bromo-6-cyclopropylmethoxy-2-methyl-nicotinic acid ethyl ester
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=C(C(=C1)Br)OCC1CC1)C)=O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 5 h to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel with a dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=C(C(=O)O)C1)C)OCC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |